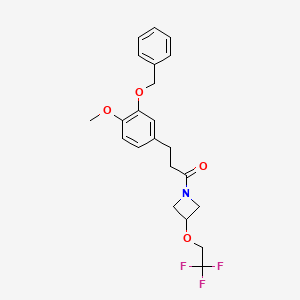![molecular formula C8H8BrNO4S B2858139 N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester CAS No. 7018-75-9](/img/structure/B2858139.png)
N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester” is a derivative of carbamic acid . Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen .
Molecular Structure Analysis
Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− . The zwitterionic form H3N+−COO− is very unstable and promptly decomposes into ammonia and carbon dioxide .Chemical Reactions Analysis
Carbamic acid can decompose into ammonia and carbon dioxide at higher temperatures . Deprotonation of a carbamic acid yields a carbamate anion RR′NCOO−, the salts of which can be relatively stable . Carbamate is also a term used for esters of carbamic acids, such as methyl carbamate H2N−C (=O)−OCH3 .Wissenschaftliche Forschungsanwendungen
Bromophenol Derivatives in Algae Research
Bromophenol derivatives, including compounds structurally related to N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester, were isolated from the red alga Rhodomela confervoides. These compounds, including 2-(3-bromo-5-hydroxy-4-methoxyphenyl)-3-(2,3-dibromo-4,5-dihydroxyphenyl)propionic acid methyl ester, were studied for their potential biological activities against various human cancer cell lines and microorganisms, although they were found inactive in these contexts (Zhao et al., 2004).
Enantioselective Synthesis
The compound has been mentioned in the context of enantioselective synthesis of dihydropyrimidones. Carbamic acid esters, including N-[(phenylsulfonyl)methyl] carbamic acid esters, were used in the study, highlighting their relevance in the synthesis of chiral compounds and demonstrating their utility in organic synthesis (Goss et al., 2009).
Novel Reagents in Organic Synthesis
In organic synthesis, sulfonyl chlorides of phenylboronic esters, including those related to N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester, have been developed. These novel reagents are useful in the preparation of sulfonamides for use in palladium-catalyzed cross-couplings and potentially as carbohydrate binders (Vedsø et al., 2004).
Insights into Carbon Dioxide Insertion Reactions
The study of the crystal structures of carbamic compounds, including those similar to N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester, provided mechanistic insights into unexpected carbon dioxide insertion reactions. This research is significant in understanding and optimizing such reactions in organic and pharmaceutical chemistry (Shi et al., 2010).
Microbial Degradation of Sulfonamides
N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester has been studied in the context of microbial degradation of sulfonamides. Research on Microbacterium sp. strain BR1 revealed a novel degradation pathway for sulfonamides, including this compound, involving ipso-hydroxylation and subsequent fragmentation. This research offers insights into environmental bioremediation and antibiotic resistance propagation (Ricken et al., 2013).
Zukünftige Richtungen
In a study, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that “N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester” and similar compounds could have potential applications in the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
methyl N-(4-bromophenyl)sulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADVPRIQZLGRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

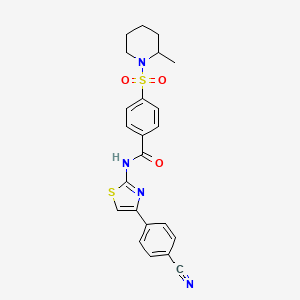


![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2858065.png)

![2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid](/img/structure/B2858069.png)
![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2858070.png)
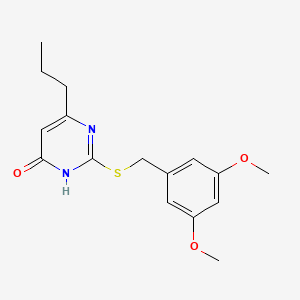
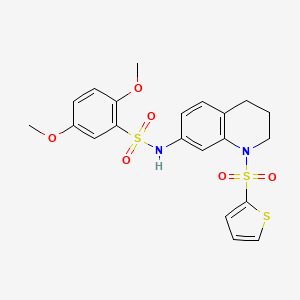
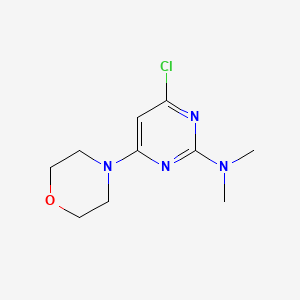

![N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide](/img/structure/B2858076.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2858077.png)
